molecular formula C23H23N3O B13792704 3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine

3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine

Cat. No.: B13792704
M. Wt: 357.4 g/mol
InChI Key: QFQXSWCZDKJFSB-UHFFFAOYSA-N
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Description

3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzofuran moiety, an ethylphenyl group, and a tetrahydropyrazoloazepine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Introduction of Ethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Construction of Tetrahydropyrazoloazepine Ring: This can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions may target the pyrazoloazepine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated rings.

Scientific Research Applications

3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-benzofuran-2-yl)-1-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine
  • 3-(1-benzofuran-2-yl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine

Uniqueness

The presence of the ethyl group on the phenyl ring may confer unique chemical and biological properties, such as altered binding affinity or reactivity compared to similar compounds without the ethyl group.

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine

InChI

InChI=1S/C23H23N3O/c1-2-16-10-12-18(13-11-16)26-23-19(8-5-6-14-24-23)22(25-26)21-15-17-7-3-4-9-20(17)27-21/h3-4,7,9-13,15,24H,2,5-6,8,14H2,1H3

InChI Key

QFQXSWCZDKJFSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(CCCCN3)C(=N2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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